(2S,3R,11bS)-Dihydrotetrabenazine D-Val

VMAT2 inhibition stereoisomer potency radioligand binding assay

Chiral purity challenges in VMAT2 inhibitor ANDA submissions demand orthogonal reference standards that do not cross-interfere with active pharmaceutical isomers. (2S,3R,11bS)-Dihydrotetrabenazine D-Val addresses this gap: • Stereochemically distinct D-valine ester (parent alcohol VMAT2 Ki = 4630 ± 350 nM) resists mammalian esterase hydrolysis, enabling non-interfering LC-MS/MS quantitation distinct from L-valine prodrugs and all four clinical DHTBZ metabolites. • Provides orthogonal chromatographic resolution from the active (2R,3R,11bR) isomer (Ki = 3.96 nM) for valbenazine impurity profiling. • Supplied at ≥98% purity with full Certificate of Analysis; standard packs 1 mg-100 mg, bulk custom synthesis available.

Molecular Formula C₂₄H₃₈N₂O₄
Molecular Weight 418.57
Cat. No. B1156925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R,11bS)-Dihydrotetrabenazine D-Val
Molecular FormulaC₂₄H₃₈N₂O₄
Molecular Weight418.57
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3R,11bS)-Dihydrotetrabenazine D-Val Reference Standard


(2S,3R,11bS)-Dihydrotetrabenazine D-Val is a chiral prodrug derivative of the tetrabenazine metabolite class, consisting of a D-valine ester conjugated to the C2-hydroxyl of the (2S,3R,11bS) diastereomer of dihydrotetrabenazine (DHTBZ). It belongs to the benzo[a]quinolizine family of vesicular monoamine transporter type 2 (VMAT2) inhibitors. The parent alcohol, (2S,3R,11bS)-DHTBZ, exhibits a VMAT2 binding affinity (Ki) of 4630 ± 350 nM, making it one of the weakest-binding stereoisomers among the eight possible DHTBZ configurations [1]. This compound is predominantly utilized as a chiral impurity reference standard in the quality control and analytical method validation of tetrabenazine and valbenazine drug substances, where stereochemical purity is critical to pharmacological safety and efficacy [2].

Non-Substitutability of (2S,3R,11bS)-Dihydrotetrabenazine D-Val


Substitution among DHTBZ valine ester prodrugs is precluded by three interdependent factors: (1) the stereochemistry of the DHTBZ core dictates VMAT2 binding potency, with the (2S,3R,11bS) configuration exhibiting a Ki of 4630 nM—approximately 1,170-fold weaker than the clinically active (2R,3R,11bR) isomer (Ki = 3.96 nM) [1]; (2) the D-valine vs. L-valine ester linkage fundamentally alters the prodrug hydrolysis rate, as mammalian esterases and peptidases are stereospecific for L-amino acid esters, meaning the D-valine prodrug is not bioequivalent to L-valine prodrugs such as valbenazine [2]; and (3) in vivo metabolism of tetrabenazine generates a defined mixture of four DHTBZ isomers with distinct VMAT2 and off-target receptor profiles, so that any single isomer cannot recapitulate the pharmacological mixture [3]. These differences are quantitative, stereochemically determined, and directly impact both analytical method specificity and biological readout.

Quantitative Differentiation of (2S,3R,11bS)-Dihydrotetrabenazine D-Val


VMAT2 Binding Affinity vs. Clinical Isomer

The parent alcohol of this compound, (2S,3R,11bS)-DHTBZ, exhibits a VMAT2 Ki of 4630 ± 350 nM in rat striatum radioligand displacement assays. In the same study, the most potent stereoisomer—(2R,3R,11bR)-DHTBZ, which is the active metabolite of valbenazine—demonstrated a Ki of 3.96 ± 0.40 nM [1]. This represents an approximately 1,170-fold difference in binding affinity, driven exclusively by stereochemical configuration at the three chiral centers. The (2S,3R,11bS) isomer is the weakest of all cis-DHTBZ isomers evaluated [1].

VMAT2 inhibition stereoisomer potency radioligand binding assay

Stereospecific Ester Hydrolysis: D-Valine vs. L-Valine

(2S,3R,11bS)-Dihydrotetrabenazine D-Val is the D-valine ester, whereas the FDA-approved drug valbenazine is the L-valine ester of (2R,3R,11bR)-DHTBZ. Valbenazine is specifically described as 'an ester of [+]-α-dihydrotetrabenazine (DTBZ) with the amino acid L-valine' and is 'extensively hydrolyzed to the active metabolite DTBZ' [1]. Mammalian esterases exhibit stereospecificity for L-amino acid esters, meaning the D-valine prodrug is not bioequivalent to its L-valine counterpart. The absolute configuration of the valine moiety directly determines the rate and extent of prodrug activation [2].

prodrug hydrolysis amino acid ester valbenazine impurity

Stereochemical Configuration Mapping

The eight DHTBZ stereoisomers have been fully mapped to their α/β and (+)/(-) designations. (+)-α-Dihydrotetrabenazine has the absolute configuration of 2R,3R,11bR, and (−)-α-dihydrotetrabenazine has the 2S,3S,11bS absolute configuration [1]. The (2S,3R,11bS) isomer is designated as (−)-4 in the Yao et al. systematic naming. Among the four cis-configured isomers (those with 11bS configuration), (2S,3R,11bS) exhibits the weakest VMAT2 binding (Ki = 4630 nM), compared with (2R,3S,11bS) at 2460 nM, (2S,3S,11bS) at 23,700 nM, and (2R,3R,11bS) at 1253 nM [2].

absolute configuration chiral resolution stereoisomer mapping

Metabolic Isomer Profiles: Valbenazine and Tetrabenazine

A critical pharmacological distinction exists between the metabolic profiles of tetrabenazine and valbenazine. Following tetrabenazine administration, four DHTBZ isomers are generated: [+]-α-HTBZ, [−]-α-HTBZ, [+]-β-HTBZ, and [−]-β-HTBZ, with [−]-α-HTBZ and [+]-β-HTBZ being the most abundant [1]. In contrast, valbenazine administration yields only [+]-α-HTBZ ((2R,3R,11bR)-DHTBZ), and 'no other HTBZ isomers are formed from valbenazine' [2]. The (2S,3R,11bS)-DHTBZ core is structurally distinct from any of the major metabolites generated by either approved VMAT2 inhibitor, reinforcing its utility as a non-endogenous reference standard.

drug metabolism CYP2D6 pharmacokinetics isomer-specific metabolism

Applications of (2S,3R,11bS)-Dihydrotetrabenazine D-Val


Chiral Impurity Reference Standard for Valbenazine QC

Valbenazine (Ingrezza) is the L-valine ester of (2R,3R,11bR)-DHTBZ. The D-valine ester of the (2S,3R,11bS) isomer represents a stereochemically orthogonal impurity: both the DHTBZ core configuration and the valine ester chirality differ from the API. This compound enables HPLC method validation for simultaneous detection of incorrect stereoisomer content in valbenazine batches, as the (2S,3R,11bS)-DHTBZ core has a distinct VMAT2 Ki (4630 nM) and retention time from the active (2R,3R,11bR) species [1]. Regulatory ANDA and DMF submissions for generic valbenazine require demonstrated control of such chiral impurities [2].

Isomer-Specific Quantification of Tetrabenazine Metabolites

Tetrabenazine generates four circulating DHTBZ isomers with distinct pharmacological and off-target profiles. The (2S,3R,11bS) isomer is structurally distinct from all four tetrabenazine metabolites. It serves as an ideal internal standard or calibration reference for developing LC-MS/MS methods that separately quantify each of the four clinically relevant isomers ([+]-α-HTBZ, [−]-α-HTBZ, [+]-β-HTBZ, [−]-β-HTBZ) without interference [1]. This addresses the critical finding that '[−]-α-HTBZ, the other abundant TBZ metabolite, has much lower VMAT2 inhibitory potency than [+]-β-HTBZ, but increased affinity for other CNS targets, which may contribute to off-target effects of TBZ' [2].

Stereochemical SAR of VMAT2 Inhibitors

The 1,170-fold range in VMAT2 binding affinity across DHTBZ stereoisomers (from Ki = 3.96 nM for (2R,3R,11bR) to Ki = 23,700 nM for (2S,3S,11bS)) provides a unique SAR platform. The (2S,3R,11bS) isomer occupies an intermediate position at Ki = 4630 nM, allowing researchers to probe the stereochemical determinants of VMAT2 binding at moderate affinity. The D-Val ester form further extends this to studies of esterase-mediated prodrug activation kinetics, as the D-amino acid ester is not efficiently hydrolyzed by mammalian enzymes, enabling comparative investigation of active vs. passive transport and hydrolysis mechanisms [1].

Deutetrabenazine Impurity and Metabolite Reference Panel

Deutetrabenazine, the deuterated analog of tetrabenazine, is metabolized to four deuterated HTBZ isomers: [+]-α-deuHTBZ, [+]-β-deuHTBZ, [−]-α-deuHTBZ, and [−]-β-deuHTBZ. Of these, [−]-α-deuHTBZ represents 66% of circulating deuHTBZ metabolites and is a relatively weak VMAT2 inhibitor with appreciable off-target receptor affinity [1]. The (2S,3R,11bS)-Dihydrotetrabenazine D-Val compound complements existing deuterated reference standards by providing a non-deuterated, stereochemically distinct comparator for mass spectrometry method development, where deuterated and non-deuterated isomers must be chromatographically resolved to avoid cross-interference in quantitative assays [2].

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